molecular formula C6H3ClINO2 B3024577 1-Chloro-2-iodo-4-nitrobenzene CAS No. 74534-15-9

1-Chloro-2-iodo-4-nitrobenzene

Numéro de catalogue: B3024577
Numéro CAS: 74534-15-9
Poids moléculaire: 283.45 g/mol
Clé InChI: LOQLBMYYBHCMJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Chloro-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is characterized by the presence of chlorine, iodine, and nitro groups attached to a benzene ring

Méthodes De Préparation

1-Chloro-2-iodo-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2-chloro-5-nitroaniline followed by iodination. The process typically involves the following steps :

    Diazotization: 2-Chloro-5-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-2-iodo-4-nitrobenzene serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring, which is essential for creating diverse chemical entities.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a precursor to bioactive compounds. Notably, it has shown promise in inhibiting cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are vital in drug metabolism. This inhibition suggests that the compound may influence pharmacokinetics and drug-drug interactions, making it significant for pharmacological studies .

Material Science

The compound is also explored in material science for developing novel materials with specific electronic and optical properties. Its unique structural features allow it to participate in various chemical reactions that can modify material characteristics, such as conductivity and light absorption.

Biological Research

Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. This property positions it as a candidate for further investigation in cancer therapy research. Additionally, its electrophilic nature allows it to interact with biomolecules, including DNA, raising concerns regarding mutagenesis and genetic stability.

Reactivity

The primary reactions involving this compound include:

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro makes the compound susceptible to nucleophilic attack.
  • Electrophilic Aromatic Substitution: The nitro group directs electrophiles to ortho and para positions relative to itself.
  • Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents, which is significant for synthesizing amine derivatives .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study investigated the effects of this compound on cytochrome P450 enzymes, revealing that it significantly inhibited CYP1A2 and CYP2C9 activity. This finding suggests potential implications for drug metabolism and highlights the importance of this compound in pharmacological research.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research conducted on various cancer cell lines demonstrated that this compound exhibited notable cytotoxic effects, indicating its potential role as a therapeutic agent in oncology. Further studies are warranted to explore its mechanisms of action and efficacy compared to existing treatments.

Mécanisme D'action

The mechanism of action of 1-chloro-2-iodo-4-nitrobenzene in chemical reactions involves the interplay of its substituents. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack while activating it towards nucleophilic substitution. The chlorine and iodine atoms can be selectively replaced under suitable conditions, allowing for targeted modifications of the molecule .

Comparaison Avec Des Composés Similaires

1-Chloro-2-iodo-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The unique combination of chlorine, iodine, and nitro groups in this compound imparts distinct reactivity and versatility, making it valuable in various chemical applications.

Activité Biologique

1-Chloro-2-iodo-4-nitrobenzene (C_6H_3ClINO_2) is an aromatic compound characterized by its unique combination of functional groups: a nitro group (-NO2), a chlorine atom (-Cl), and an iodine atom (-I). This structural configuration endows the compound with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C_6H_3ClINO_2
  • Molecular Weight : Approximately 283.45 g/mol
  • Solubility : Slightly soluble in water
  • Light Sensitivity : Exhibits notable light sensitivity

1. Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play a crucial role in drug metabolism, indicating that this compound may significantly influence pharmacokinetics and drug interactions in therapeutic settings.

2. Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown potential in inhibiting the proliferation of breast cancer cells (T47D and MDA-MB-231) by inducing apoptosis and inhibiting migration .

The mechanism by which this compound exerts its biological effects can be attributed to its electrophilic nature, allowing it to interact with biomolecules, including DNA. This interaction raises concerns regarding mutagenesis and potential carcinogenicity.

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of this compound on T47D and MDA-MB-231 breast cancer cell lines. The compound was found to:

  • Induce apoptosis significantly.
  • Inhibit the phosphorylation of S6K and Akt, which are critical components of the PI3K/Akt/mTOR signaling pathway.

These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies .

Case Study 2: Interaction with Cytochrome P450

Another study assessed the impact of this compound on cytochrome P450 enzymes. The results indicated:

  • A significant inhibition of CYP1A2 and CYP2C9 activity.

This inhibition suggests that the compound may alter drug metabolism pathways, which is vital for understanding potential drug-drug interactions in clinical settings.

Toxicological Profile

The toxicological assessment of this compound indicates several adverse effects:

  • Acute Toxicity : High doses can lead to symptoms such as cyanosis, methaemoglobinaemia, and gastrointestinal distress.
  • Long-term Effects : Studies have shown potential mutagenic activity, although its potency appears low compared to other nitroaromatic compounds .

Comparative Analysis with Related Compounds

CompoundBiological ActivityToxicity Level
This compoundInhibits CYP enzymes; cytotoxic to cancer cellsModerate
1-Chloro-4-NitrobenzeneMutagenic; causes skin irritationHigh
NitrobenzeneNeurotoxic; carcinogenicVery High

Propriétés

IUPAC Name

1-chloro-2-iodo-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLBMYYBHCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310250
Record name 1-chloro-2-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74534-15-9
Record name 74534-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-2-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-iodonitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An alternative synthetic procedure is as follows. 75 g (435 mmol) of 2-chloro-5-nitroaniline was added to a solution of water (600 mL) and conc. sulfuric acid (60 mL) in a 3 L 3-neck flask equipped for mechanical stirring. The solution was cooled to 0° C. and a solution of sodium nitrite (34.2 g, 496 mmol) in water (130 mL) was added slowly. The mixture was stirred for ½ hr. and then a solution of potassium iodide (130 g, 783 mmol) in water (520 mL) was added dropwise over hr keeping the temperature below 15° C. The solution was stirred for 2 hr, then extracted with EtOAc (3×500 mL). The combined organic extracts were washed with sat. Na2S2O3 (2×500 mL), dried (Na2SO4), and concentrated. The crude iodide was dissolved in hot iPrOH (500 mL) and hexanes (200 mL) were added. The reaction was allowed to cool with stirring and the product was collected by suction filtration after stirring at 0° C. for 2 hr yielding 90 g (318 mmol, 73%) 2-chloro-5-nitro-iodobenzene as a light tan crystalline solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Name
Quantity
520 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-amino-5-nitro-iodobenzene (10.00 g, 37.9 mmol) was suspended in 12 N HCl (25 mL) and water (40 mL) and stirred for 30 min at 22° C. The mixture was then cooled to 0° C. and NaNO2 (5.23 g, 75.8 mmol in 18 mL of H2O) was added over a 10 min period. After 1 h, this solution was transferred to a solution of CuCl (3.75 g, 37.9 mmol) in water (50 mL) at 60° C. After 2 h, the mixture was cooled to 22° C. and extracted with EtOAc (3×150 mL) and the organics were dried over anhydrous MgSO4. The crude product was purified by silica gel flash chomatography eluting with 10–20% CH2Cl2 in hexanes to give compound 801A (4.20 g) as a yellow solid. HPLC: 100% at 3.447 min (retention time) (YMC S5 ODS column 4.6×50 mm eluting with 10–90% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
CuCl
Quantity
3.75 g
Type
catalyst
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

N-Iodosuccinimide (1.71 g, 7.60 mmol) was added to a solution of 1-chloro-4-nitrobenzene (1.17 g, 7.42 mmol) in trifluoromethanesulfonic acid (10 ml) at 0° C., then stirred 1 hour at room temperature. The reaction was quenched with ice-water and extracted with MeCl2 (3×50 ml). Organics were combined washed with 10% sodium bisulfite (20 ml) then dried over Na2SO4, filtered and evaporated solvent yielding the title compound as a white solid (1.3 g, 62%).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods IV

Procedure details

Procedure B was performed using N-(4-Chloro-3-iodophenyl)-6-(trifluoromethyl)-2-methylpyridine-3-carboxamide (88 mg, 0.2 mmol) with 2-pyridylzinc bromide (1 mL, 0.5 mmol, 0.5 M in THF). Purified by silica gel chromatography (10-80% ethyl acetate/hexanes) to yield N-(4-chloro-3-(pyridin-2-yl)phenyl)-6-(trifluoromethyl)-2-methylpyridine-3-carboxamide as a yellow solid: TLC Rf=0.28 (35% ethyl acetate/hexanes); TLC Rf=0.28 (35% ethyl acetate/hexanes); 1H NMR (CDCl3, 400 MHz) 8.88 (bs, 1H), 8.41 (d, 1H), 7.96 (dd, 1H), 7.74 (m, 4H), 7.52 (d, 1H), 7.22 (m, 1H), 2.75 (s, 3H); MS (Q1) 392 (M)+. An alternative synthetic procedure is as follows. 75 g (435 mmol) of 2-chloro-5-nitroaniline was added to a solution of water (600 mL) and conc. sulfuric acid (60 mL) in a 3 L 3-neck flask equipped for mechanical stirring. The solution was cooled to 0° C. and a solution of sodium nitrite (34.2 g, 496 mmol) in water (130 mL) was added slowly. The mixture was stirred for ½ hr. and then a solution of potassium iodide (130 g, 783 mmol) in water (520 mL) was added dropwise over ½ hr keeping the temperature below 15° C. The solution was stirred for 2 hr, then extracted with EtOAc (3×500 mL). The combined organic extracts were washed with sat. Na2S2O3 (2×500 mL), dried (Na2SO4), and concentrated. The crude iodide was dissolved in hot iPrOH (500 mL) and hexanes (200 mL) were added. The reaction was allowed to cool with stirring and the product was collected by suction filtration after stirring at 0° C. for 2 hr yielding 90 g (318 mmol, 73%) 2-chloro-5-nitro-iodobenzene as a light tan crystalline solid. The 2-chloro-5-nitro-iodobenzene (5 g, 17.6 mmol) was dissolved in 5 mL DMA in an oven dried flask and a 0.5M solution of 2-pyridylzincbromide (53 mL, 26.5 mmol, 0.5 M in THF) was added. The solution was degassed with N2 for ½ hr., the PPh3 (0.185 g, 0.7 mmol) and Pd(PPh3)4 (0.825 g, 0.7 mmol) were added, rinsed in with several mLs THF and the solution was degassed for a further 10 min before heating to 60° C. under N2. The reaction was complete by TLC in ˜8 h, cooled to RT, and poured into a 1:1 mixture of EtOAc/2.5N NaOH (500 mL). This solution was stirred for 10 min, passed through a course fritted filter containing celite to remove the solid, and then extracted. The organics were washed with brine and concentrated to a brown solid. The combined aqueous layers were backextracted with Et2O (1×200 mL). This was used to suspend the crude product, which was extracted with 1N HCl (1×200 mL, 3×100 mL). The combined aqueous extracts were cooled to 0° C., diluted with EtOAc (250 mL), and made basic with ION NaOH (100 mL). This solution was separated, the aqueous layer extracted with EtOAc, and the combined organics were dried over Na2SO4 and charcoal with stirring. This solution was filtered through celite and concentrated to yield pure 4-chloro-3-(pyridin-2-yl)nitrobenzene (2.47 g, 10.5 mmol, 60% yield) which was used in the next reaction without further purification.
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
34.2 g
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
130 g
Type
reactant
Reaction Step Five
Name
Quantity
520 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 2
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 4
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-iodo-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-iodo-4-nitrobenzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.